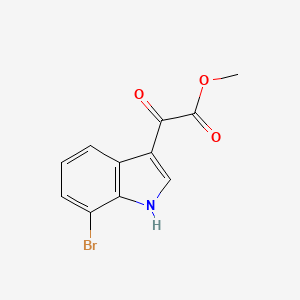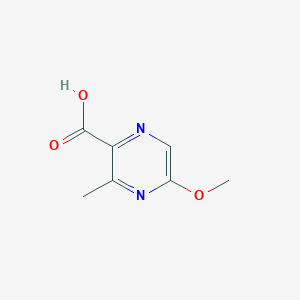
2-((2-Isopropylphenyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Isopropylphenyl)amino)benzoic acid is an organic compound with the molecular formula C16H17NO2. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to an amino group and a benzoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Isopropylphenyl)amino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-isopropylaniline with phthalic anhydride under acidic conditions, followed by hydrolysis to yield the desired product . Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Isopropylphenyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-((2-Isopropylphenyl)amino)benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((2-Isopropylphenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-Aminophenyl)amino)benzoic acid
- 4-((2-Isopropylphenyl)amino)benzoic acid
- 2-((2-Methylphenyl)amino)benzoic acid
Uniqueness
2-((2-Isopropylphenyl)amino)benzoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
55751-56-9 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-(2-propan-2-ylanilino)benzoic acid |
InChI |
InChI=1S/C16H17NO2/c1-11(2)12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16(18)19/h3-11,17H,1-2H3,(H,18,19) |
InChI-Schlüssel |
KZXWOHADDPYBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8815108.png)



![3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B8815141.png)





![(1-Acetyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B8815179.png)
